6-Bromo-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities and potential therapeutic applications. The presence of a bromine atom at the 6th position enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research. This compound has been studied for its anticancer, antimicrobial, and anti-inflammatory activities, positioning it as a promising candidate in drug development .
6-Bromo-1H-quinazolin-4-one is classified as a quinazolinone derivative, which is a subset of heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure. This classification underscores its potential utility in medicinal chemistry due to the biological activities associated with quinazolinones .
The synthesis of 6-bromo-1H-quinazolin-4-one typically involves the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile, leading to the formation of an intermediate compound. This intermediate can then react with phenyl isothiocyanate in ethanol to yield the desired product.
This method can be scaled for industrial production with adjustments to reaction conditions and purification processes.
The molecular structure of 6-bromo-1H-quinazolin-4-one consists of a quinazolinone core with a bromine substituent at the 6th position. The structural formula can be represented as:
X-ray crystallography studies have confirmed the molecular arrangement, showing significant rotational freedom of substituents on the quinazolinone ring, which affects its reactivity and interaction with biological targets .
6-Bromo-1H-quinazolin-4-one participates in various chemical reactions:
The substitution reactions typically yield various substituted quinazolinone derivatives depending on the nucleophile used, which can further expand the library of compounds for biological testing .
The mechanism of action for 6-bromo-1H-quinazolin-4-one involves interactions with specific molecular targets:
Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry have been employed to characterize this compound, confirming functional groups and structural integrity .
6-Bromo-1H-quinazolin-4-one has numerous applications in scientific research:
The synthesis of 6-bromo-1H-quinazolin-4-one derivatives predominantly starts with anthranilic acid as the foundational precursor. In a representative route, 5-bromoanthranilic acid undergoes acylation with phenyl isothiocyanate in ethanol to form 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, a key intermediate for further functionalization [10]. Alternative cyclization strategies involve refluxing anthranilic acid with o-aminobenzoyl chloride in pyridine, yielding benzoxazinone intermediates, which subsequently react with amines or hydrazine hydrate to form the quinazolinone core. This method achieves moderate yields (70–85%) but requires stringent temperature control to suppress diacylation byproducts [9]. Cyclodehydration catalyzed by acetic anhydride remains another robust approach, where anthranilic acid derivatives form benzoxazin-4-ones prior to ring closure with nucleophiles like ammonium thiocyanate [5] [9].
Table 1: Comparison of Anthranilic Acid-Based Routes
Starting Material | Reagents/Conditions | Intermediate | Final Product | Yield (%) |
---|---|---|---|---|
5-Bromoanthranilic acid | Phenyl isothiocyanate, ethanol, reflux | 6-Bromo-2-mercapto-3-phenylquinazolin-4-one | Alkyl/aryl derivatives | 75–90 |
Anthranilic acid | o-Aminobenzoyl chloride, pyridine, RT | 2-(o-Aminophenyl)benzoxazin-4-one | 6-Bromo-2-arylquinazolin-4-ones | 70–85 |
6-Bromoanthranilic acid | Acetic anhydride, 120°C | 6-Bromo-2-phenylbenzoxazin-4-one | Piperidinyl/thiazolidinone derivatives | 65–80 |
Direct bromination at the C6 position is efficiently accomplished using N-bromosuccinimide (NBS). This electrophilic aromatic substitution is typically performed in acetonitrile at 0–25°C, enabling regioselective bromination of unsubstituted quinazolin-4(3H)-ones or their precursors [3] [10]. Critical parameters include stoichiometric control (1.1 equivalents of NBS) and reaction duration (2–4 hours), which prevent polybromination. Yields range from 80–95% for 6-bromo derivatives, though electron-rich substrates require temperature modulation to avoid oxidation side reactions [10]. Post-bromination, the product is isolated via acid-base workup, where crystallization from ethanol/water mixtures enhances purity (>98%) [3].
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) facilitate alkylation of 6-bromo-2-mercaptoquinazolin-4-ones under biphasic conditions. This method uses 50% NaOH(aq) and dichloromethane, with alkyl halides reacting at the thiol group. Optimization studies reveal that C4–C6 alkyl chains exhibit higher reactivity (85–92% yield) compared to bulky substituents (e.g., tert-butyl: 55%) due to steric hindrance [7]. The PTC approach reduces reaction times from 12 hours to 3–4 hours and operates at ambient temperature, enhancing energy efficiency [10].
Palladium-catalyzed Suzuki–Miyaura couplings enable the introduction of aryl, heteroaryl, or alkenyl groups at the C2 position of 6-bromo-quinazolinones. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (4:1), 6-bromo-2-chloroquinazolin-4-one reacts with arylboronic acids, yielding biaryl derivatives [5] [10]. Key advancements include microwave-assisted coupling (100–120°C, 30 minutes), which improves yields to 88–95% and suppresses protodebromination. Buchwald–Hartwig amination is equally viable, employing Pd₂(dba)₃/XPhos to couple amines at C2, though sterically hindered amines (e.g., dicyclohexylamine) require elevated temperatures (110°C) [5].
Table 2: NBS Bromination Optimization Parameters
Substrate | NBS Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
Quinazolin-4(3H)-one | 1.1 | Acetonitrile | 0–5 | 2.0 | 92 | 98.5 |
3-Phenylquinazolin-4-one | 1.2 | DMF | 25 | 3.5 | 85 | 97.0 |
2-Methylquinazolin-4-one | 1.3 | Chloroform | 40 | 4.0 | 78 | 96.2 |
Copper(I) iodide-catalyzed Ullmann-type couplings offer a sustainable alternative for C–N bond formation. Combining 6-bromo-2-iodoquinazolin-4-one with amides or azoles in DMSO at 100°C, using CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand, achieves 75–85% yields [5]. Solvent-free variants under ball-milling conditions further enhance atom economy, reducing reaction times to 1–2 hours. Additionally, copper-catalyzed cyclizations integrate quinazolinone synthesis and functionalization in one pot, such as the coupling of 2-amino-5-bromobenzamide with aldehydes to form 6-bromo-3-substituted quinazolinones [7].
Industrial purification of 6-bromo-1H-quinazolin-4-one faces challenges due to residual palladium (from coupling reactions) and regioisomeric impurities. Multi-stage crystallizations using toluene/hexane mixtures reduce Pd content to <10 ppm, while activated charcoal treatment removes colored impurities [5] [7]. Continuous-flow chromatography (silica gel or alumina) resolves regioisomers, particularly 6-bromo vs. 8-bromo contaminants, achieving >99.5% HPLC purity. However, scalability is limited by column fouling, necessitating pre-filtration through celite beds [10].
Maximizing yields in reflux-mediated syntheses (e.g., cyclizations in acetic acid or toluene) requires precise control of azeotropic water removal. In 500-L reactors, Dean–Stark traps enhance conversion rates by shifting equilibrium toward product formation, improving yields from 75% to 90% [7]. Solvent selection is critical: high-boiling solvents like DMSO facilitate complete reaction but complicate product isolation, whereas ethanol/water mixtures enable efficient crystallization. Energy consumption remains a bottleneck, mitigated by microwave-assisted flow reactors that reduce processing times by 60% [10].
Table 3: Industrial-Scale Production Challenges and Solutions
Challenge | Standard Process | Optimized Approach | Yield Improvement | Purity Achieved |
---|---|---|---|---|
Palladium contamination | Batch charcoal treatment | Continuous-flow adsorption | +5% | >99.5% |
Regioisomeric impurities | Recrystallization (ethanol) | Continuous chromatography | +8% | 99.7% |
Incomplete cyclization | Reflux in toluene (12 h) | Dean–Stark water removal (6 h) | +15% | 98.9% |
High energy consumption | Conventional heating | Microwave-assisted flow reactor | +12% (time saved) | 99.0% |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7